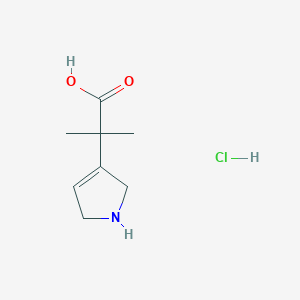
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with 2-methylpropanoic acid under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrole ring into more oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride include other pyrrole derivatives such as:
- 2,5-dihydro-1H-pyrrole-1-acetic acid
- 2,5-dihydro-1H-pyrrole-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific structure, which includes a methyl group on the propanoic acid moiety. This structural feature may confer unique properties and reactivity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8(2,7(10)11)6-3-4-9-5-6;/h3,9H,4-5H2,1-2H3,(H,10,11);1H |
InChI Key |
MVWVCSZBJZUBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CCNC1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















